molecular formula C17H16N4 B2869847 N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine CAS No. 339013-08-0

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

Cat. No. B2869847
CAS RN: 339013-08-0
M. Wt: 276.343
InChI Key: VGSKCKKYHFXWHK-UHFFFAOYSA-N
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Description

“N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” is a chemical compound with the molecular formula C17H16N4 . It has an average mass of 276.336 Da and a monoisotopic mass of 276.137512 Da .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 42 Ų and a molar refractivity of 84.0±0.3 cm³ .


Physical And Chemical Properties Analysis

“N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” has a density of 1.2±0.1 g/cm³, a boiling point of 489.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.6±3.0 kJ/mol, and it has a flash point of 249.9±29.3 °C . The compound has an index of refraction of 1.625 and a molar volume of 237.7±3.0 cm³ .

Scientific Research Applications

Two-Photon Absorbing Chromophores

Research into two-photon absorbing (TPA) chromophores has highlighted the use of 1,3,5-triazine derivatives, showcasing their high TPA cross-sections and potential for applications requiring significant TPA activities. These compounds, including variations like AF-450 and AF-457, possess a π-electron deficient core with diphenylamino groups as electron-donating end groups, indicating their utility in advanced optical materials and technologies (Kannan et al., 2004).

Synthesis of Pyridine-Pyrimidines

The novel synthesis of pyridine-pyrimidines and their bis-derivatives has been facilitated by triazine diphosphonium hydrogen sulfate ionic liquid, demonstrating the versatility of triazine derivatives in catalyzing multicomponent reactions. This method highlights the efficiency and reusability of triazine-based catalysts in synthesizing complex heterocyclic compounds under environmentally benign conditions (Rahmani et al., 2018).

Corrosion Inhibition

Triazine derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiencies are attributed to the adsorption of these compounds on the metal surface, suggesting their practical applications in protecting industrial materials against corrosion (Singh et al., 2018).

Heterocyclic Compound Formation

Research into the reactivity of 1,3-diazabutadienes with isocyanates and other reagents has led to the formation of various heterocyclic compounds, including 3,4-dihydro-1,3,5-triazin-2(1H)-ones. These studies contribute to the understanding of triazine derivatives' reactivity, opening new pathways for synthesizing heterocyclic compounds with potential pharmaceutical and material science applications (Matsuda et al., 1976).

Molecular Structure Investigations

The synthesis and detailed molecular structure investigation of s-triazine derivatives incorporating various moieties have been conducted. These studies provide insights into the intermolecular interactions and electronic properties of triazine-based compounds, which are crucial for designing materials with specific functionalities (Shawish et al., 2021).

properties

IUPAC Name

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSKCKKYHFXWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

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